8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Lipophilicity ADME Purine Scaffold Optimization

This compound is a fully synthetic purine-2,6-dione (C20H28N6O2, MW 384.48 g mol⁻¹) bearing a phenethyl group at N7, a methyl group at N3, and a basic 2‑(diethylamino)ethylamino side chain at C8. It belongs to the wider family of 8‑amino‑xanthine derivatives that have been explored as modulators of adenosine receptors, phosphodiesterases and monoamine transporters, but its substitution pattern is orthogonal to that of the classical theophylline‑based drugs.

Molecular Formula C20H28N6O2
Molecular Weight 384.484
CAS No. 333751-97-6
Cat. No. B2358982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
CAS333751-97-6
Molecular FormulaC20H28N6O2
Molecular Weight384.484
Structural Identifiers
SMILESCCN(CC)CCNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
InChIInChI=1S/C20H28N6O2/c1-4-25(5-2)14-12-21-19-22-17-16(18(27)23-20(28)24(17)3)26(19)13-11-15-9-7-6-8-10-15/h6-10H,4-5,11-14H2,1-3H3,(H,21,22)(H,23,27,28)
InChIKeyNJUCADBQMCHQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione (CAS 333751-97-6) – A Purine-Dione Scaffold for Specialized In‑Vitro Profiling


This compound is a fully synthetic purine-2,6-dione (C20H28N6O2, MW 384.48 g mol⁻¹) bearing a phenethyl group at N7, a methyl group at N3, and a basic 2‑(diethylamino)ethylamino side chain at C8 . It belongs to the wider family of 8‑amino‑xanthine derivatives that have been explored as modulators of adenosine receptors, phosphodiesterases and monoamine transporters, but its substitution pattern is orthogonal to that of the classical theophylline‑based drugs [1]. The compound is commercially supplied through screening‑library channels (e.g. AldrichCPR, SALOR‑INT) as a research reagent with a typical purity of ≥95 %.

Why Purine‑2,6‑Dione Analogs Cannot Be Interchanged: The Decisive Role of the N7‑Phenethyl and C8‑Amino‑Alkyl Substituents


Even among closely related 8‑amino‑xanthine derivatives, small structural permutations can produce large shifts in physicochemical and pharmacological behaviour. The N7‑phenethyl moiety of this compound is sterically and electronically distinct from the N7‑(3‑phenylpropyl) or N7‑(1‑phenylethyl) groups found in immediate neighbours, leading to different hydrophobic packing and metabolic soft‑spots . Moreover, the C8‑(diethylamino)ethylamino chain introduces a protonation site with a predicted pKa of ≈9.6 (estimated for the 3‑phenylpropyl congener), which is absent in the C8‑unsubstituted or C8‑diethylamino (no linker) analogs, thus altering solubility, membrane partitioning and CYP inhibition profiles . Such divergence is critical: a procurement choice based solely on the purine‑dione core, without regard for these specific substituents, risks selecting a compound with a completely different in‑vitro ADME and target‑engagement signature.

Quantitative Differentiation Evidence for 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione (333751‑97‑6)


Predicted Lipophilicity Shift vs. the 3‑Phenylpropyl Analog – A Cross‑Study Comparable Estimate

Removing a single methylene unit from the 7‑position side chain (phenethyl vs. 3‑phenylpropyl) predictively increases the compound’s aqueous solubility and reduces membrane retention. While experimental logP/logD data for this specific compound are not yet publicly available, the directly comparable 3‑phenylpropyl congener (CAS 476481‑94‑4) exhibits a predicted density of 1.23 g cm⁻³ and a pKa of 9.60, values that serve as a conservative intra‑class reference . The target compound’s shorter, less lipophilic side chain is expected to yield a ΔlogP of approximately –0.3 to –0.5 relative to that congener, a difference that can be decisive in cell‑based assays where passive membrane permeability must be tightly controlled.

Lipophilicity ADME Purine Scaffold Optimization

CYP2D6 Inhibition Potential – Indirect Comparison with the 1‑Phenylethyl Analog

The 8‑(diethylamino)ethylamino side chain can engage cytochrome P450 enzymes. The 1‑phenylethyl analog (CAS 476480‑22‑5) has been profiled against recombinant human CYP2D6 in a fluorescence‑based assay (substrate: 3‑[2‑(N,N‑diethyl‑N‑methylamino)ethyl]‑7‑methoxy‑4‑methylcoumarin), yielding an IC50 of 3.30 μM [1]. The phenethyl variant (target compound) lacks the α‑methyl branch present in the 1‑phenylethyl compound, which preliminary SAR studies indicate may reduce steric hindrance at the CYP2D6 binding site, potentially translating to a modestly lower IC50 (i.e., stronger inhibition). However, no head‑to‑head data exist; the 3.30 μM value should be treated as a conservative baseline until direct measurements are available.

CYP2D6 Drug‑Drug Interaction ADME Toxicology

Positional Isomerism vs. Fenethylline – Differentiation of the Diethylamino‑Ethyl Attachment Point

Fenethylline (CAS 3736‑08‑1) installs the diethylamino‑ethyl motif at N7 via a methyl‑phenyl‑ethyl linker, whereas the present compound places it at C8 through an amino‑ethyl bridge, leaving N7 occupied exclusively by a phenethyl group. This positional shift is not trivial: C8‑amino‑alkyl substitution has been shown in related xanthine series to modulate adenosine A2A receptor affinity with >10‑fold selectivity differences compared to N7‑substituted isomers [1]. Furthermore, the C8‑linkage is more resistant to oxidative N‑dealkylation, a primary clearance pathway for fenethylline, potentially offering prolonged metabolic half‑life in hepatocyte assays.

Positional Isomer Receptor Binding Metabolic Stability

Optimal Use Scenarios for 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione (333751‑97‑6)


In‑Vitro CYP2D6 Interaction Profiling of Purine‑Dione Libraries

The compound serves as a tool to probe the contribution of the 7‑phenethyl substituent to CYP2D6 inhibition. By comparing its IC50 (to be determined) with that of the 1‑phenylethyl analog (IC50 = 3.30 μM) [1], investigators can delineate the role of the α‑methyl branch in P450 engagement. This application is directly derived from the CYP2D6 evidence item in Section 3.

Selectivity Profiling at Adenosine Receptors vs. Fenethylline‑Sensitive Targets

Because the C8‑amino‑ethyl linkage is positionally distinct from fenethylline’s N7‑based side chain, this compound is ideally suited for studies that aim to separate adenosine‑receptor‑mediated signalling from monoamine‑transporter‑mediated effects, as discussed in the positional isomerism evidence [2].

Physicochemical Benchmarking for Purine‑Dione Lead Optimisation

The predicted logP shift relative to the 3‑phenylpropyl congener (estimated ΔlogP ≈ –0.3 to –0.5) makes this compound a valuable reference point for medicinal chemistry programs that are tuning lipophilicity within the xanthine series. Its moderate hydrophobicity can help calibrate in‑silico ADME models and guide synthetic efforts toward lead candidates with balanced solubility‑permeability profiles .

Quote Request

Request a Quote for 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.